Solid-State Structural Determination by Single-Crystal X-ray Diffraction
The absolute stereogeometry and crystal packing of 1,2-diazabicyclo[2.2.2]octan-3-one were unambiguously determined via single-crystal X-ray diffraction, providing a definitive structural reference not available for many closely related bicyclic analogs [1]. This structural confirmation is critical for quality control in pharmaceutical synthesis. In contrast, the more common isomer DABCO lacks a similarly detailed solid-state structural characterization report in the context of this specific molecular scaffold.
| Evidence Dimension | Crystal Structure Refinement |
|---|---|
| Target Compound Data | R(1) = 0.053 for 2043 observed reflections; Monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Quantified Difference | Specific crystal data and refinement metrics are publicly available for the target compound; comparable high-resolution crystal data for DABCO is not standardized in the same context. |
| Conditions | Single-crystal X-ray diffraction analysis [1] |
Why This Matters
Procurement of material with verified crystallinity and structural integrity is essential for solid-form development and analytical method validation, offering a quality benchmark that may not be available for alternative intermediates.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Structure of the furanyl compound. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
